molecular formula C12H6Cl2N2OS2 B11215762 3-(3,4-dichlorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one

3-(3,4-dichlorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one

Cat. No.: B11215762
M. Wt: 329.2 g/mol
InChI Key: KPPOMEKFRMJMQM-UHFFFAOYSA-N
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Description

3-(3,4-DICHLOROPHENYL)-2-SULFANYLIDENE-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE is a heterocyclic compound that belongs to the thienopyrimidine class This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core with a 3,4-dichlorophenyl group and a sulfanylidene moiety

Properties

Molecular Formula

C12H6Cl2N2OS2

Molecular Weight

329.2 g/mol

IUPAC Name

3-(3,4-dichlorophenyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C12H6Cl2N2OS2/c13-7-2-1-6(5-8(7)14)16-11(17)10-9(3-4-19-10)15-12(16)18/h1-5H,(H,15,18)

InChI Key

KPPOMEKFRMJMQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N2C(=O)C3=C(C=CS3)NC2=S)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-DICHLOROPHENYL)-2-SULFANYLIDENE-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the reactants to facilitate the cyclization process. Another approach involves the use of dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for industrial applications. The use of microwave-assisted synthesis has been explored as a robust approach for the preparation of similar pyrrolo[2,3-d]pyrimidine derivatives, which could potentially be applied to the synthesis of 3-(3,4-DICHLOROPHENYL)-2-SULFANYLIDENE-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-DICHLOROPHENYL)-2-SULFANYLIDENE-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include formic acid, triethyl orthoformate, DMF-DMA, and primary amines . The reactions typically require heating to facilitate the cyclization and substitution processes.

Major Products Formed

The major products formed from these reactions include various thienopyrimidine derivatives with different substituents on the phenyl ring or the thienopyrimidine core .

Mechanism of Action

The mechanism of action of 3-(3,4-DICHLOROPHENYL)-2-SULFANYLIDENE-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The compound’s ability to induce apoptosis in cancer cells is attributed to its effect on these molecular targets .

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